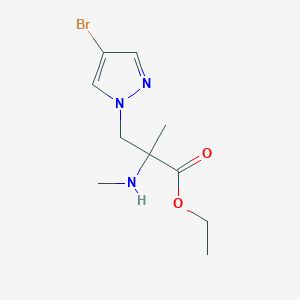
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its bromine substitution at the 4-position of the pyrazole ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
Esterification: The ester group is introduced through a reaction with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is essential to achieve the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substitution at the 4-position of the pyrazole ring can enhance its binding affinity to these targets, influencing its biological activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the ester and methylamino groups.
Ethyl 3-(1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate: Lacks the bromine substitution.
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity
特性
分子式 |
C10H16BrN3O2 |
|---|---|
分子量 |
290.16 g/mol |
IUPAC名 |
ethyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChIキー |
GDBOUFGKELCTAR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)Br)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)
![rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans](/img/structure/B13556157.png)

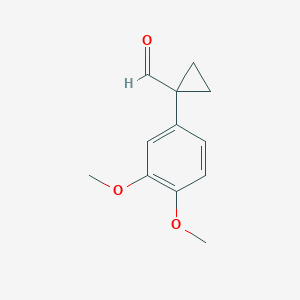
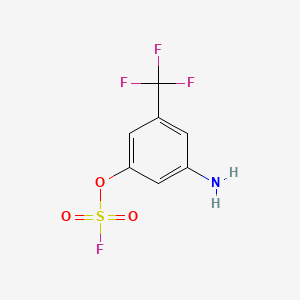
![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
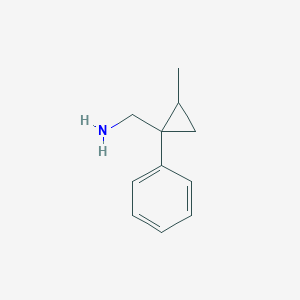
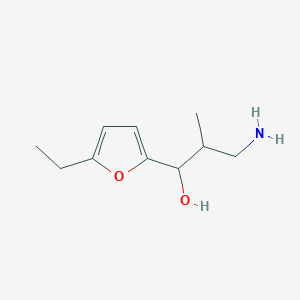
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
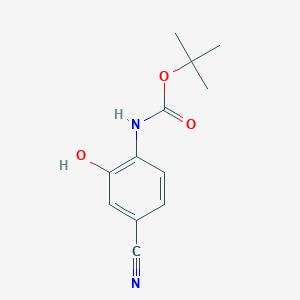
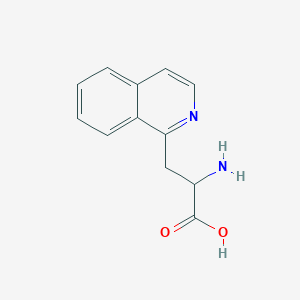
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
